molecular formula C13H16ClNO2 B2961250 2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide CAS No. 2411201-92-6

2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide

Cat. No. B2961250
CAS RN: 2411201-92-6
M. Wt: 253.73
InChI Key: XWVPMMNWGBOONM-UHFFFAOYSA-N
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Description

“2-Chloro-N-(hydroxymethyl)acetamide” is a chemical compound with the molecular formula C3H6ClNO2 . It is also known by other names such as (2-Chloroacetamido)methanol, N-(Chloroacetyl)methanolamine, and N-Hydroxymethyl-2-chloroacetamide .


Synthesis Analysis

One of the methods reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde . It has been reported to be a formaldehyde releaser .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(hydroxymethyl)acetamide” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

“2-Chloro-N-(hydroxymethyl)acetamide” may be used as a reagent in the synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride . It can also act as an amidomethylating reagent for N,N-dialkylanilines .


Physical And Chemical Properties Analysis

The compound has a melting point of 100-105 °C . It is a white to cream-colored crystalline powder .

Safety and Hazards

The compound is classified as a hazard under the GHS05 classification, indicating that it is corrosive . It has the hazard statement H314, which means it causes severe skin burns and eye damage .

properties

IUPAC Name

2-chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9(14)12(17)15-13(8-16)6-10-4-2-3-5-11(10)7-13/h2-5,9,16H,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVPMMNWGBOONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CC2=CC=CC=C2C1)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide

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